N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group and subsequent attachment of the sulfonamide moiety. Common reagents might include dimethylamine, methylpyrimidine derivatives, and phenylmethanesulfonyl chloride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
“N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially break down the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses, possibly as an antibiotic or other drug.
Industry: Applications in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and sulfonamide groups might play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
“N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide” is unique due to its specific structural features, such as the dimethylamino group and the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-13-19-15(11-16(20-13)21(2)3)17-9-10-18-24(22,23)12-14-7-5-4-6-8-14/h4-8,11,18H,9-10,12H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYANMKYNRFCRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.